

A Technical Guide to N- α -Benzyloxycarbonyl-L-asparagine (Z-Asn-OH)

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Compound of Interest

Compound Name: Z-Asn-OH

Cat. No.: B554787

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Benzyloxycarbonyl-L-asparagine (**Z-Asn-OH**), a critical reagent in the field of peptide chemistry. This document details its physicochemical properties, provides exemplary experimental protocols for its use, and explores the biological significance of its parent amino acid, L-asparagine, within cellular signaling pathways.

Core Properties of Z-Asn-OH

Z-Asn-OH, systematically named (2S)-2-[[[(benzyloxy)carbonyl]amino]-3-carbamoylpropanoic acid, is an N-terminally protected derivative of the amino acid L-asparagine. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting moiety in peptide synthesis, preventing unwanted reactions at the α -amino group during peptide bond formation.^[1] This protection is stable under various coupling conditions and can be readily removed, typically by catalytic hydrogenation.

Physicochemical and Identification Data

The fundamental properties and identifiers of **Z-Asn-OH** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	2304-96-3	[2][3]
Molecular Weight	266.25 g/mol	[2][3]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₅	[3]
Appearance	White to off-white solid/powder or crystals	
Melting Point	163-165 °C	
Optical Activity	[α] _{20/D} +6° (c = 1.6 in acetic acid)	
Solubility	DMSO: 25 mg/mL (93.90 mM)	[4][5]

Experimental Protocols

Z-Asn-OH is primarily utilized in peptide synthesis, both in solution-phase and solid-phase methodologies. The following sections provide detailed, illustrative protocols for its application.

Solution-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a general procedure for coupling **Z-Asn-OH** to an amino acid ester in solution, using a carbodiimide-based coupling reagent.

Materials:

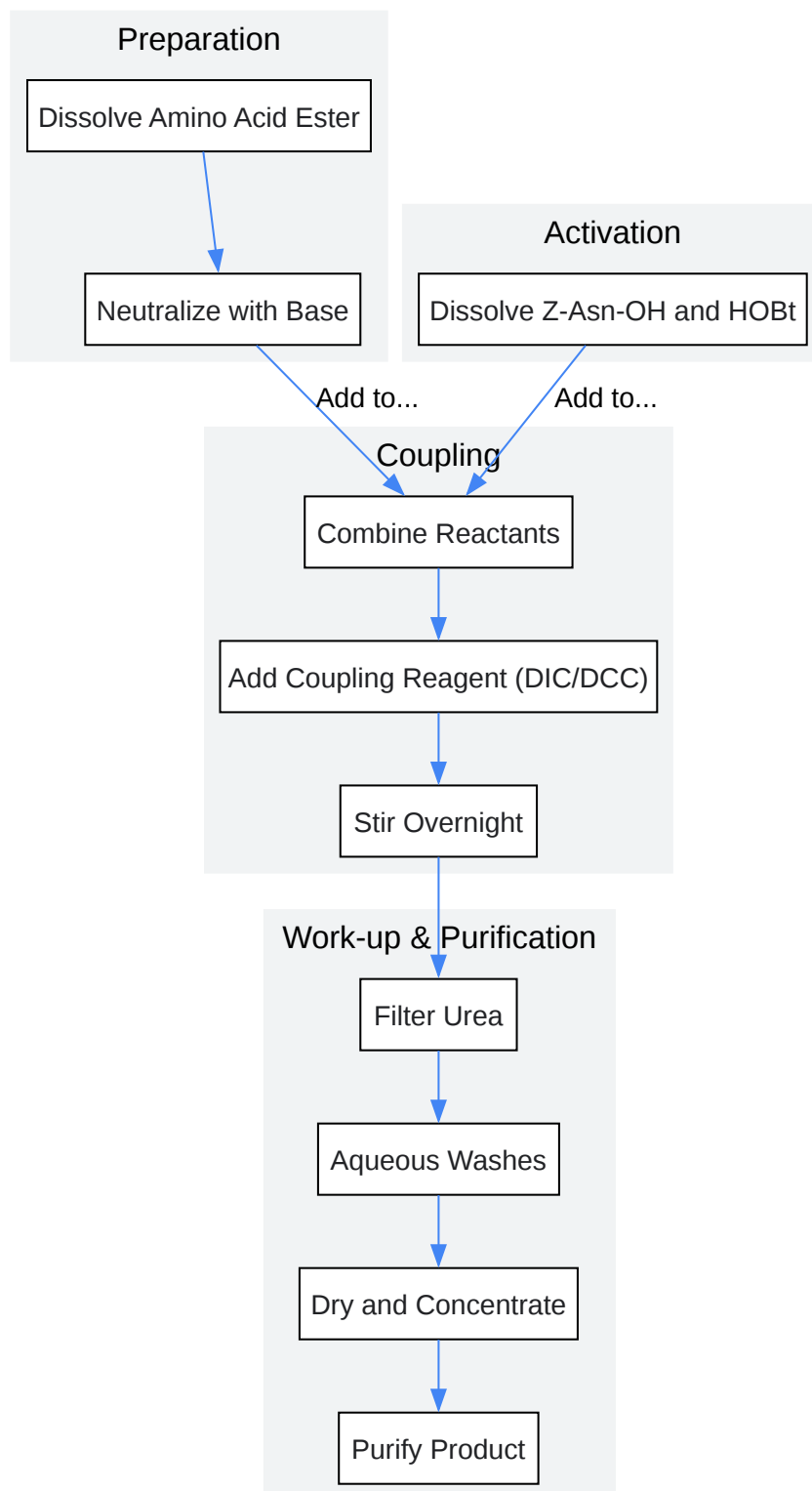
- **Z-Asn-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), anhydrous

- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- 1M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM. Neutralize by adding TEA (1.1 eq) and stir for 15 minutes.
- Activation: In a separate flask, dissolve **Z-Asn-OH** (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.
- Coupling: Add the **Z-Asn-OH**/HOBt solution to the neutralized amino acid ester solution. Cool the mixture to 0 °C in an ice bath.
- Initiation: Add DIC or DCC (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
- Work-up:
 - Filter the reaction mixture to remove the urea byproduct (if DCC is used).
 - Dilute the filtrate with DCM.
 - Wash the organic phase sequentially with 1M HCl, saturated NaHCO_3 , and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Solution-Phase Peptide Synthesis Workflow



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Caption: Workflow for Solution-Phase Peptide Synthesis.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

While **Z-Asn-OH** is more traditionally used in solution-phase synthesis, this section outlines a generalized Fmoc-based SPPS cycle where a Z-protected amino acid could theoretically be used as the final residue if N-terminal Z-protection is desired.

Materials:

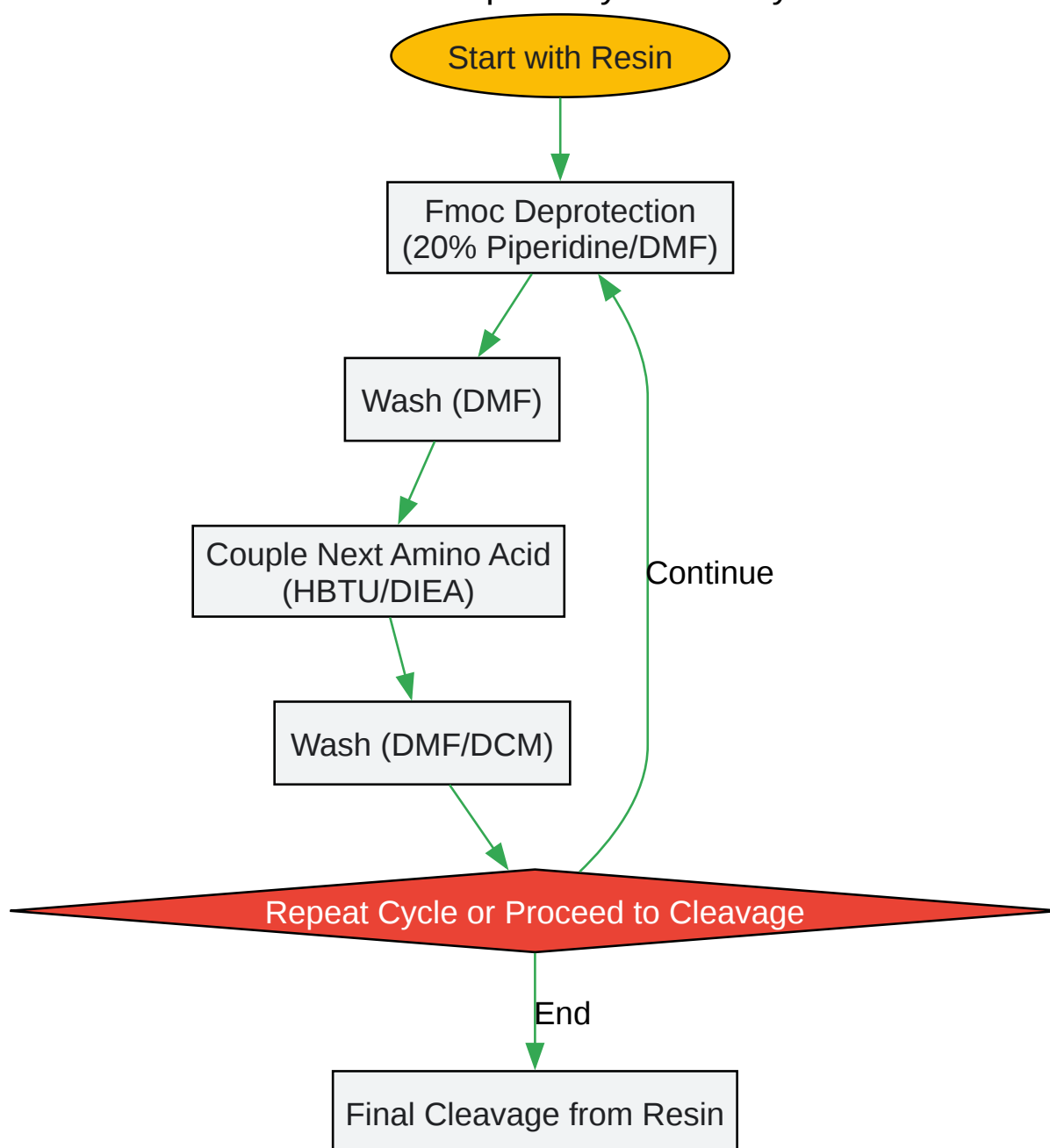
- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-protected amino acids
- **Z-Asn-OH** (for the final coupling step)
- Coupling reagents: HBTU/HATU and DIEA
- Deprotection solution: 20% piperidine in DMF
- DMF, DCM
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF.
- Amino Acid Coupling:
 - Pre-activate the Fmoc-amino acid (3 eq) with HBTU/HATU (2.9 eq) and DIEA (6 eq) in DMF.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
 - Wash the resin with DMF and DCM.
- Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

- Final **Z-Asn-OH** Coupling: For the N-terminal residue, couple **Z-Asn-OH** using the same activation and coupling procedure as for the Fmoc-amino acids.
- Cleavage and Deprotection: After the final coupling and washing, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group may be cleaved by some strong acid cocktails; its stability should be considered.

Solid-Phase Peptide Synthesis Cycle



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Caption: General Cycle for Solid-Phase Peptide Synthesis.

Biological Context: L-Asparagine Signaling Pathways

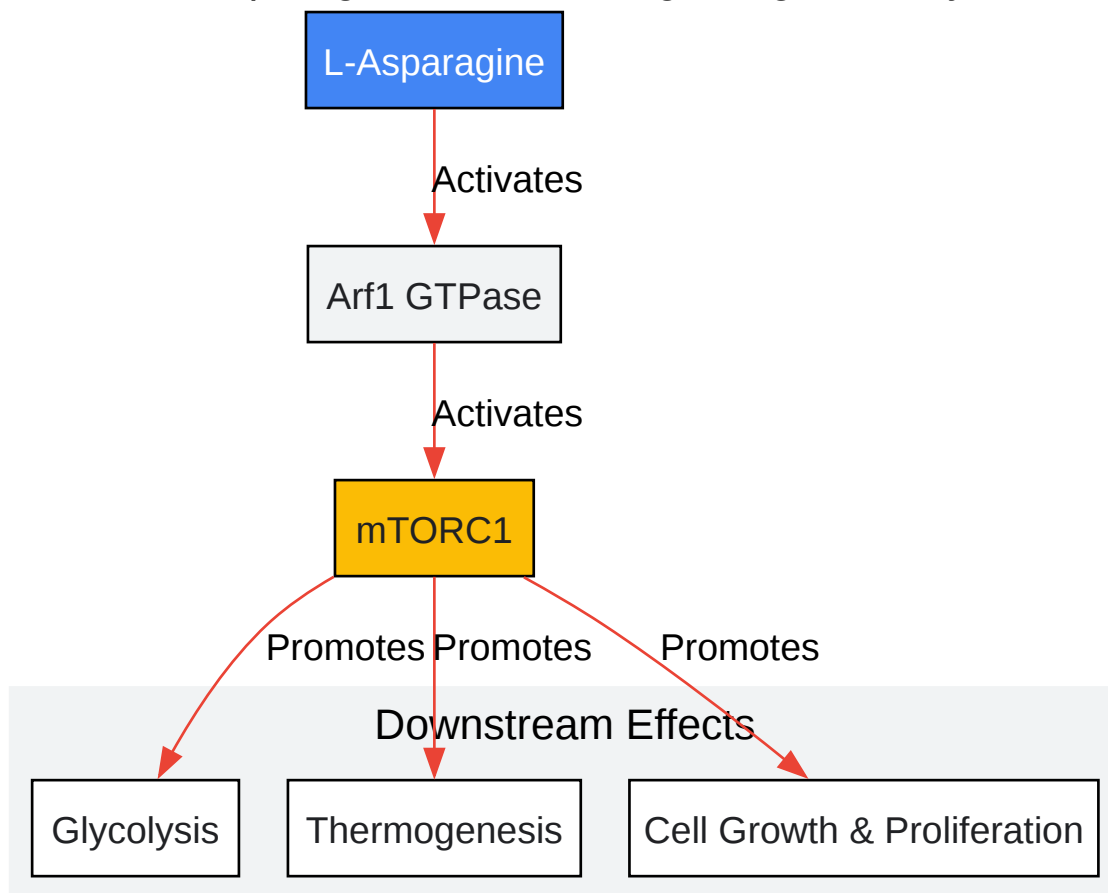
While **Z-Asn-OH** is a synthetic molecule for chemical synthesis, its core component, L-asparagine, is a non-essential amino acid with significant roles in cellular metabolism and signaling. Understanding this context is crucial for researchers in drug development.

L-Asparagine and mTORC1 Signaling

Recent studies have highlighted L-asparagine as a key signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1).^{[6][7][8]} The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Asparagine has been shown to activate mTORC1 independently of the well-characterized Rag GTPase pathway, instead utilizing a mechanism involving the Arf1 GTPase.^{[9][10]} This activation of mTORC1 by asparagine can promote thermogenesis and glycolysis in adipose tissues.^{[6][7][8]}

The biosynthesis of L-asparagine from L-aspartate is catalyzed by asparagine synthetase.^[11] This pathway is critical for providing the cell with a sufficient supply of asparagine for protein synthesis and for its signaling functions.

L-Asparagine mTORC1 Signaling Pathway



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